molecular formula C24H22N2O2 B11335351 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide

Cat. No.: B11335351
M. Wt: 370.4 g/mol
InChI Key: UQYWSHOSLKMPHC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their vast array of biological activities, making them important in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide typically involves the coupling of tryptamine with a phenoxyacetic acid derivative. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. DCC reacts with the carboxyl group of the phenoxyacetic acid to produce an activated acylating agent, which then reacts with the amino group of tryptamine to form the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the indole ring or the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to bind to specific proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide is unique due to its specific combination of an indole moiety with a phenoxyacetamide group. This structure allows it to exhibit a distinct set of biological activities and chemical reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H22N2O2/c27-24(17-28-19-11-5-2-6-12-19)26-15-21(18-9-3-1-4-10-18)22-16-25-23-14-8-7-13-20(22)23/h1-14,16,21,25H,15,17H2,(H,26,27)

InChI Key

UQYWSHOSLKMPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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